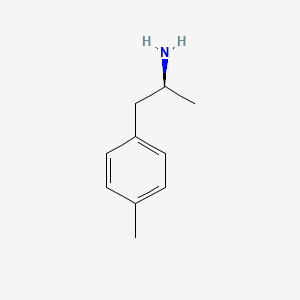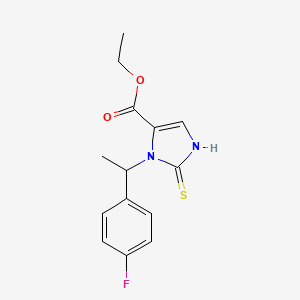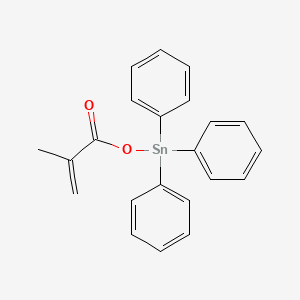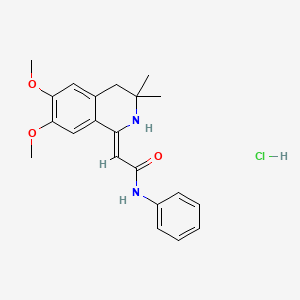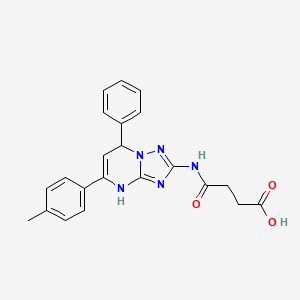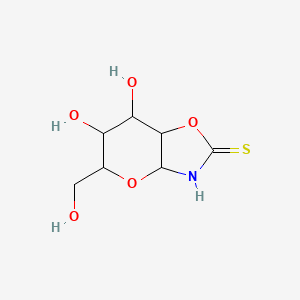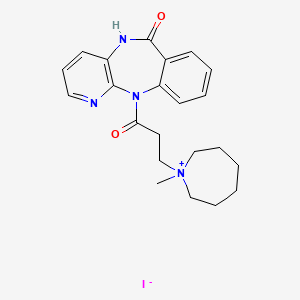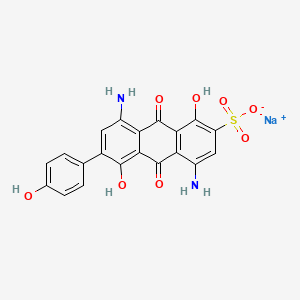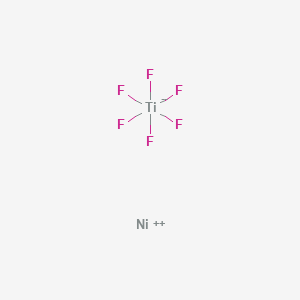
hexafluorotitanium(2-);nickel(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexafluorotitanium(2-);nickel(2+) is an inorganic compound with the molecular formula F₆NiTi. It is composed of hexafluorotitanium and nickel ions, forming a complex structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of hexafluorotitanium(2-);nickel(2+) typically involves the reaction of titanium and nickel salts with fluoride sources under controlled conditions. One common method is the co-precipitation technique, where titanium and nickel salts are dissolved in an aqueous solution, followed by the addition of a fluoride source such as hydrofluoric acid. The resulting precipitate is then filtered, washed, and dried to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of hexafluorotitanium(2-);nickel(2+) may involve large-scale chemical reactors where the reactants are mixed and reacted under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Hexafluorotitanium(2-);nickel(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced by reducing agents such as hydrogen gas.
Substitution: The fluoride ions in the compound can be substituted by other halides or ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrofluoric acid, hydrogen gas, and various halide salts. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state species .
Scientific Research Applications
Hexafluorotitanium(2-);nickel(2+) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of hexafluorotitanium(2-);nickel(2+) involves its interaction with molecular targets and pathways within a system. The compound can bind to specific enzymes or proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the system being studied .
Comparison with Similar Compounds
Similar Compounds
Sodium hexafluorotitanate: An inorganic compound with similar fluoride and titanium components but different cationic species.
Ammonium hexafluorotitanate: Another compound with hexafluorotitanium but with ammonium ions instead of nickel.
Uniqueness
Hexafluorotitanium(2-);nickel(2+) is unique due to the presence of both titanium and nickel ions, which impart distinct chemical and physical properties. This combination allows for specific applications that may not be achievable with other similar compounds .
Properties
CAS No. |
34109-80-3 |
|---|---|
Molecular Formula |
F6NiTi |
Molecular Weight |
220.551 g/mol |
IUPAC Name |
hexafluorotitanium(2-);nickel(2+) |
InChI |
InChI=1S/6FH.Ni.Ti/h6*1H;;/q;;;;;;+2;+4/p-6 |
InChI Key |
GZJGYSISOMACBB-UHFFFAOYSA-H |
Canonical SMILES |
F[Ti-2](F)(F)(F)(F)F.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


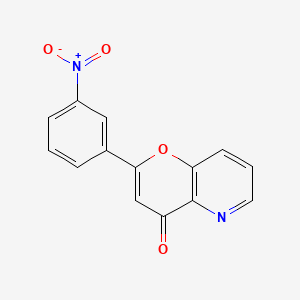
![4-[4-(2-morpholin-4-ylethyl)-2-phenylpyrrolo[1,2-a]benzimidazol-3-yl]benzene-1,2-diol;sulfuric acid](/img/structure/B15182159.png)
